molecular formula C20H13BrN2O B11566582 2-(4-bromophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine

2-(4-bromophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11566582
M. Wt: 377.2 g/mol
InChI Key: WLRBBDPETPPXPQ-UHFFFAOYSA-N
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Description

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE is a complex organic compound that features a bromophenyl group, a benzoxazole ring, and a phenylmethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Condensation Reaction: The final step involves the condensation of the brominated benzoxazole with a phenylmethanimine derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various industrial chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-BROMOPHENYL BENZOATE: Similar in structure but lacks the benzoxazole ring.

    4-[(E)-2-(4-BROMOPHENYL)ETHENYL]-1,2-DIMETHOXYBENZENE: Contains a bromophenyl group but differs in the rest of the structure.

Uniqueness

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE is unique due to the presence of both a benzoxazole ring and a phenylmethanimine moiety, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H13BrN2O

Molecular Weight

377.2 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-phenylmethanimine

InChI

InChI=1S/C20H13BrN2O/c21-16-8-6-15(7-9-16)20-23-18-12-17(10-11-19(18)24-20)22-13-14-4-2-1-3-5-14/h1-13H

InChI Key

WLRBBDPETPPXPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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